molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3

6-Oxaspiro[4.5]decan-10-one

Cat. No.: B2911019
CAS No.: 116982-91-3
M. Wt: 154.209
InChI Key: CFIXRXHXOIJBCT-UHFFFAOYSA-N
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Description

6-Oxaspiro[45]decan-10-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-Oxaspiro[4.5]decan-10-one involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 6-Oxaspiro[4This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Chemical Reactions Analysis

Types of Reactions: 6-Oxaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Substitution reactions can occur at various positions within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Oxaspiro[4.5]decan-10-one has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 6-Oxaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure with a single oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-oxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXRXHXOIJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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